

Application Note: Purification of Thiazyl Fluoride by Vacuum Distillation

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Compound of Interest

Compound Name: Thiazyl fluoride

Cat. No.: B13737732

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Introduction

Thiazyl fluoride (NSF) is a highly reactive, colorless, and pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1] It serves as a crucial precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds. Due to its extreme hygroscopicity and tendency to undergo trimerization at room temperature, obtaining high-purity NSF is essential for its use in research and development.[1] Synthesis of **thiazyl fluoride**, often through methods like the fluorination of tetrasulfur tetranitride (S₄N₄), can result in a mixture of products and unreacted starting materials.[1] Vacuum distillation, specifically through fractional condensation on a vacuum line, is an effective method for the purification of NSF.[2] This technique leverages the differences in the boiling points and vapor pressures of the components in the crude product mixture to isolate pure **thiazyl fluoride**.

This application note provides a detailed protocol for the purification of **thiazyl fluoride** using vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with handling reactive and volatile inorganic compounds.

Quantitative Data Presentation

The physical properties of **thiazyl fluoride** are critical for designing an effective purification protocol. The low boiling point necessitates cryogenic temperatures for condensation, while the significant difference between its melting and boiling points allows for purification by fractional condensation.

Property	Value	Units
Molar Mass	65.07	$\text{g}\cdot\text{mol}^{-1}$
Boiling Point	0.4	$^{\circ}\text{C}$
Melting Point	-89	$^{\circ}\text{C}$
Appearance	Colorless gas / Pale yellow liquid	-

Experimental Protocols

Safety Precautions:

- **Thiazyl fluoride** is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood or a glovebox with an inert atmosphere.
- A standard vacuum line apparatus with appropriate cold traps is required. All glassware must be thoroughly dried to prevent hydrolysis of NSF.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
- Liquid nitrogen should be handled with care, using appropriate cryogenic gloves and ensuring adequate ventilation.

Apparatus Setup:

A standard vacuum line equipped with a reaction vessel (or a flask containing the crude NSF), a series of at least three cold traps, a pressure gauge, and a high-vacuum pump is required. The cold traps are essential for the fractional condensation process.

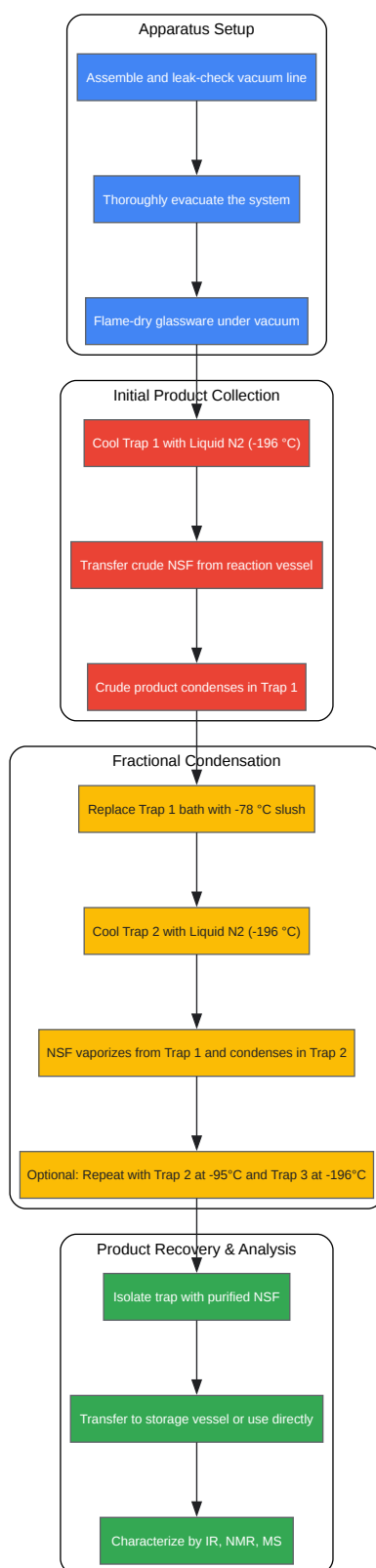
Protocol for Purification of **Thiazyl Fluoride** by Vacuum Distillation (Fractional Condensation):

- Preparation of the Vacuum Line:
 - Assemble the vacuum line as shown in the workflow diagram. Ensure all joints are properly sealed with high-vacuum grease.

- Thoroughly evacuate the entire system to a pressure of at least 10^{-3} torr.
- Flame-dry all glassware under vacuum to remove any adsorbed water.
- Initial Collection of Crude Product:
 - The crude **thiazyl fluoride**, synthesized in a preceding reaction, is typically a mixture of NSF and other volatile byproducts.
 - Place a liquid nitrogen bath ($-196\text{ }^{\circ}\text{C}$) around the first cold trap (Trap 1) on the vacuum line.
 - Slowly open the valve from the reaction vessel containing the crude product to the vacuum line. The volatile components, including NSF, will be carried into the vacuum system and condense in Trap 1.
- Fractional Condensation:
 - Once the transfer of the crude product is complete, isolate the reaction vessel from the vacuum line.
 - Remove the liquid nitrogen bath from Trap 1 and replace it with a cooling bath at approximately $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone slush). This will allow the more volatile NSF to pass as a gas while retaining less volatile impurities in Trap 1.
 - Place a liquid nitrogen bath ($-196\text{ }^{\circ}\text{C}$) around the second cold trap (Trap 2). The NSF gas will condense in Trap 2.
 - To further purify the NSF, the process can be repeated. Remove the cooling bath from Trap 1 and the liquid nitrogen from Trap 2.
 - Place a cooling bath at approximately $-95\text{ }^{\circ}\text{C}$ to $-100\text{ }^{\circ}\text{C}$ (using a slush bath of a suitable organic solvent and liquid nitrogen) around Trap 2. This will keep the NSF condensed while allowing even more volatile impurities (if any) to be pumped away.
 - Place a liquid nitrogen bath ($-196\text{ }^{\circ}\text{C}$) around the third cold trap (Trap 3).

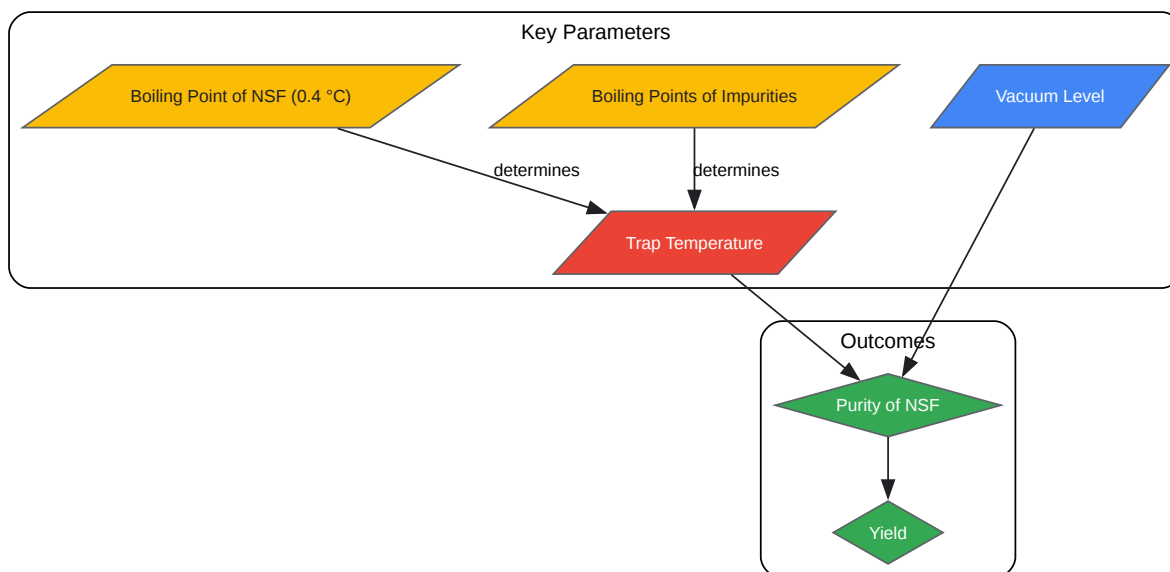
- Slowly warm Trap 2 to allow the NSF to vaporize and re-condense in Trap 3. This step carefully separates NSF from any remaining less volatile impurities.
- Product Recovery:
 - The purified **thiazyl fluoride** is collected in the final cold trap (Trap 3).
 - The trap can be isolated from the vacuum line and stored at low temperatures or the NSF can be transferred as a gas to a pre-evacuated storage vessel.
- Characterization:
 - The purity of the collected **thiazyl fluoride** can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Visualizations



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Caption: Workflow for the purification of **thiazyl fluoride** by vacuum distillation.



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Caption: Logical relationships in the vacuum distillation of **thiazyl fluoride**.

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References

- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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